molecular formula C10H8ClFO B039973 (1-Chlorocyclopropyl)(4-fluorophenyl)methanone CAS No. 117107-73-0

(1-Chlorocyclopropyl)(4-fluorophenyl)methanone

Cat. No.: B039973
CAS No.: 117107-73-0
M. Wt: 198.62 g/mol
InChI Key: BMTSCMJNZSOWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Chlorocyclopropyl)(4-fluorophenyl)methanone is an organic compound with the molecular formula C10H8ClFO. It is characterized by the presence of a cyclopropyl ring substituted with a chlorine atom and a phenyl ring substituted with a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Chlorocyclopropyl)(4-fluorophenyl)methanone typically involves the reaction of cyclopropylcarbinol with thionyl chloride to form (1-chlorocyclopropyl)methanol, which is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as pyridine to yield the desired product. The reaction conditions often include maintaining the temperature at around 0-5°C during the addition of thionyl chloride and then allowing the reaction to proceed at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: (1-Chlorocyclopropyl)(4-fluorophenyl)methanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the cyclopropyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1-Chlorocyclopropyl)(4-fluorophenyl)methanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-Chlorocyclopropyl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

  • Cyclopropyl(4-fluorophenyl)methanone
  • (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone
  • Bis(4-fluorophenyl)methanol

Comparison: (1-Chlorocyclopropyl)(4-fluorophenyl)methanone is unique due to the presence of both a cyclopropyl ring and a fluorophenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1-chlorocyclopropyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO/c11-10(5-6-10)9(13)7-1-3-8(12)4-2-7/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTSCMJNZSOWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)C2=CC=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30558988
Record name (1-Chlorocyclopropyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117107-73-0
Record name (1-Chlorocyclopropyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

233 g (0.99 mol) of 4-fluorophenyl 1,3-dichloropropyl ketone are dissolved in 300 ml of tert.-butanol and 135 g of potassium tert.-butylate are added in portions. The mixture is substantially stirred at 40° C. for 2 hours and concentrated in vacuo. The residue is taken up in methylene chloride and water. The organic phase is seperated off, dried over sodium sulphate and concentrated in vacuo. The residue is distilled under a high vacuum. 145 g (74% of theory) of 1-(4-fluorobenzoyl)-1-chloro-cyclopropane of boiling point 73° C./0.1 mbar are obtained.
Quantity
233 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
potassium tert.-butylate
Quantity
135 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.